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molecular formula C14H13ClN2O3 B8714708 6-Chloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide CAS No. 925580-10-5

6-Chloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No. B8714708
M. Wt: 292.72 g/mol
InChI Key: VVWFURBLOYHDLP-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

6-Chloro-N-(3,4-dimethoxy-phenyl)-nicotinamide was prepared from 3,4-dimethoxy aniline and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after precipitation out of a small volume of CH2Cl2 with hexanes. HRMS m/z calcd for C14H13N2O3Cl [M+H]+: 293.0688. Found: 293.0687.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[Cl:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][N:14]=1.ClC1C=CC(C(NC2C=CC(I)=C(C)C=2)=O)=CN=1>>[Cl:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([NH:6][C:5]2[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=2)=[O:18])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)I)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
after precipitation out of a small volume of CH2Cl2 with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)OC)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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